Human KMO Inhibition Potency
4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid demonstrates potent inhibition of human kynurenine 3-monooxygenase (KMO) with an IC₅₀ of 11 nM, as measured by LC-MS/MS detection of 3-hydroxykynurenine formation in CHO cells expressing human KMO [1]. This represents the strongest documented KMO inhibitory activity among the dimethoxyphenyl oxobutanoic acid isomer series. For comparison, the compound exhibits substantially weaker activity against rat KMO (IC₅₀ = 7,100 nM), demonstrating species selectivity [2].
| Evidence Dimension | KMO enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 11 nM (human KMO) |
| Comparator Or Baseline | IC₅₀ = 7,100 nM (rat KMO) |
| Quantified Difference | 645-fold greater potency against human vs. rat enzyme |
| Conditions | CHO cells expressing human KMO; kynurenine to 3-hydroxykynurenine conversion measured by LC-MS/MS |
Why This Matters
Procurement decisions for KMO-targeted research must specify the 3,4-isomer, as alternative dimethoxy isomers (2,4- or 2,5-substituted) lack documented KMO inhibitory activity at clinically relevant concentrations.
- [1] BindingDB. (n.d.). BDBM50072080: CHEMBL3407919. IC₅₀ for human KMO inhibition. View Source
- [2] BindingDB. (n.d.). BDBM50088520: CHEMBL3526575. IC₅₀ for rat KMO inhibition. View Source
